3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid
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Overview
Description
3-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid is a complex organic compound with a molecular formula of C15H10BrClN2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid typically involves multiple steps, including the introduction of bromine and chlorine atoms, as well as the formation of amide and thioxomethyl groups. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the intermediate compound, which is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the presence of halogen atoms may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid
- 2-Amino-3-(4-bromobenzoyl)thiophene
Uniqueness
Compared to similar compounds, 3-[[[(4-Bromobenzoyl)amino]thioxomethyl]amino]-4-chloro-benzoic acid is unique due to the presence of both bromine and chlorine atoms, as well as the thioxomethyl group
Properties
Molecular Formula |
C15H10BrClN2O3S |
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Molecular Weight |
413.7 g/mol |
IUPAC Name |
3-[(4-bromobenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C15H10BrClN2O3S/c16-10-4-1-8(2-5-10)13(20)19-15(23)18-12-7-9(14(21)22)3-6-11(12)17/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
GZTHPWKYZBFVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Br |
Origin of Product |
United States |
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